Triethylene Glycol Monobenzyl Ether
Overview
Description
Triethylene Glycol Monobenzyl Ether is a chemical compound belonging to the class of glycol ethers. It is characterized by the presence of a benzyl group attached to a triethylene glycol backbone. This compound is known for its excellent solvent properties and is used in various industrial and scientific applications.
Mechanism of Action
Target of Action
Triethylene Glycol Monobenzyl Ether, also known as triethyleneglycolmonobenzyl ether, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This interaction results in the alteration of protein levels within the cell, affecting cellular functions and potentially leading to therapeutic effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation can influence various downstream effects, including cell cycle regulation, DNA repair, and apoptosis.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility, which could potentially impact its bioavailability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted. For example, if the target protein is involved in disease progression, its degradation could potentially halt or reverse the disease state.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions Additionally, its action and efficacy could be influenced by the cellular environment, including the presence of specific target proteins and E3 ubiquitin ligases
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylene Glycol Monobenzyl Ether is typically synthesized by reacting benzyl alcohol with triethylene glycol under dehydrating conditions. The reaction conditions can be adjusted based on the catalyst used and the reaction temperature .
Industrial Production Methods: The industrial production of this compound involves the use of efficient catalysts and controlled reaction environments to ensure high yield and purity. The process generally includes steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Triethylene Glycol Monobenzyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ether group to a carbonyl group.
Reduction: The reduction of the benzyl group can lead to the formation of corresponding alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Triethylene Glycol Monobenzyl Ether has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a component in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Comparison with Similar Compounds
- Ethylene Glycol Monobenzyl Ether
- Diethylene Glycol Monobenzyl Ether
- Propylene Glycol Monobenzyl Ether
Comparison: Triethylene Glycol Monobenzyl Ether is unique due to its triethylene glycol backbone, which provides it with distinct solvent properties and higher boiling points compared to its counterparts. This makes it particularly useful in applications requiring high thermal stability and low volatility .
Properties
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPHZILZNXDCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371989 | |
Record name | Triethylene Glycol Monobenzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55489-58-2 | |
Record name | Triethylene Glycol Monobenzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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